N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for your compound were not found, imidazole derivatives have been synthesized in various ways. For instance, Hadizadeh et al. synthesized a compound with an imidazole ring and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of multiple rings and functional groups. Imidazole, for example, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Anticancer and Antimicrobial Potential
Research on heterocyclic compounds that share structural motifs with the specified compound has highlighted their potential as anticancer and antimicrobial agents. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising anticancer activity against a panel of 60 cancer cell lines and significant in vitro antibacterial and antifungal activities. This suggests that compounds with similar heterocyclic frameworks could be valuable in the quest for new therapeutic agents to combat cancer and microbial resistance (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Antidepressant and Anticonvulsant Activities
Another area of interest is the exploration of compounds with potential antidepressant and anticonvulsant activities. Pyrazoline derivatives, for instance, have been synthesized and evaluated for their efficacy in this regard. A study involving derivatives of N1 substituted/unsubstituted 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline demonstrated good activity profiles against depression, with docking studies confirming their interaction with monoamine oxidase A. Additionally, some compounds showed protection against seizures induced by maximal electroshock, highlighting the potential of structurally related compounds in neuropsychiatric treatment (N. Das, B. Dash, Meenakshi Dhanawat, & S. Shrivastava, 2011).
Antioxidant Properties
Research has also focused on the antioxidant properties of pyrazole derivatives. In one study, a pyrazolecarboxamide derivative demonstrated significant antioxidant activity in African catfish exposed to lead nitrate, suggesting that similar compounds could offer protective effects against oxidative stress and DNA damage in environmental and toxicological contexts (H. Soliman, Mohamed Hamed, Jae-Seong Lee, & A. Sayed, 2019).
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-13-3-1-4-14(9-13)26-17(15-10-29-11-16(15)24-26)23-19(28)18(27)22-5-2-7-25-8-6-21-12-25/h1,3-4,6,8-9,12H,2,5,7,10-11H2,(H,22,27)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLWLLGAQGJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCCCN4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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